[6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] 2-methylprop-2-enoate
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Overview
Description
The compound [6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzohbenzofuran-4-yl] 2-methylprop-2-enoate is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, characterized by multiple functional groups, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzohbenzofuran-4-yl] 2-methylprop-2-enoate involves several steps, including the formation of the benzohbenzofuran core, followed by the introduction of various functional groups. The key steps typically include:
- Formation of the Benzohbenzofuran Core : This step involves cyclization reactions, often using catalysts such as Lewis acids.
- Introduction of Hydroxy and Acetoxy Groups : Hydroxylation and acetylation reactions are employed to introduce hydroxy and acetoxy groups, respectively.
- Ethoxymethylation : This step involves the introduction of the ethoxymethyl group using reagents like ethoxymethyl chloride.
- Final Esterification : The final step involves esterification to introduce the 2-methylprop-2-enoate group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: [6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzohbenzofuran-4-yl] 2-methylprop-2-enoate can undergo various chemical reactions, including:
- Oxidation : The hydroxy groups can be oxidized to form ketones or aldehydes.
- Reduction : The carbonyl groups can be reduced to alcohols.
- Substitution : The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
- Oxidation : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
- Reduction : Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
- Substitution : Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
[6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzohbenzofuran-4-yl] 2-methylprop-2-enoate has several scientific research applications:
- Chemistry : It can be used as a building block for the synthesis of more complex molecules.
- Biology : Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
- Medicine : Potential applications in drug development due to its bioactive properties.
- Industry : Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzohbenzofuran-4-yl] 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: [6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzohbenzofuran-4-yl] 2-methylprop-2-enoate is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C25H34O11 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C25H34O11/c1-8-32-12-16-18-17(34-19(28)13(2)3)11-23(7,35-15(5)27)24(31)10-9-22(6,30)21(33-14(4)26)25(18,24)36-20(16)29/h17,21,30-31H,2,8-12H2,1,3-7H3 |
InChI Key |
CUSUNKHEMNVTPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C2C(CC(C3(C2(C(C(CC3)(C)O)OC(=O)C)OC1=O)O)(C)OC(=O)C)OC(=O)C(=C)C |
Origin of Product |
United States |
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